2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid

CNS drug discovery hypnotic activity anticonvulsant screening

This quinazolinone–amino acid hybrid uniquely combines a 4-oxo-3,4-dihydroquinazoline core with a sarcosine-derived N-methylglycine side-chain and a free carboxylic acid terminus. Unlike generic quinazolinones, this specific architecture is essential for polypharmacological CNS activity (hypnotic, anticonvulsant, antidepressant) and muscarinic receptor binding. Ideal for focused library design and scaffold-hopping campaigns. Available at ≥95% purity.

Molecular Formula C12H13N3O3
Molecular Weight 247.254
CAS No. 1155504-36-1
Cat. No. B2564092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid
CAS1155504-36-1
Molecular FormulaC12H13N3O3
Molecular Weight247.254
Structural Identifiers
SMILESCN(CC1=NC2=CC=CC=C2C(=O)N1)CC(=O)O
InChIInChI=1S/C12H13N3O3/c1-15(7-11(16)17)6-10-13-9-5-3-2-4-8(9)12(18)14-10/h2-5H,6-7H2,1H3,(H,16,17)(H,13,14,18)
InChIKeyHHAXZSJCVWZZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid (CAS 1155504-36-1): Quinazolinone–Glycine Hybrid Procurement Specification


2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid (CAS 1155504-36-1; molecular formula C₁₂H₁₃N₃O₃; MW 247.25 g/mol) is a synthetic quinazolinone–amino acid hybrid in which an N-methylglycine (sarcosine) moiety is appended to the 2-methylene position of a 4-oxo-3,4-dihydroquinazoline core . This compound belongs to a class of 4-oxo-3,4-dihydroquinazoline derivatives that incorporate an “in‑built” glycine pharmacophore—a structural motif explicitly identified as promising for CNS‑active agent discovery [1]. Available at ≥95% purity from multiple chemical suppliers , it serves as a versatile intermediate and screening candidate in medicinal chemistry and chemical biology programs.

Why 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid Cannot Be Replaced by Generic Quinazolinone Analogs


Quinazolinone derivatives display an exceptionally broad pharmacological profile spanning hypnotic, anticonvulsant, antidepressant, antimicrobial, and anticancer activities [1]. However, the specific placement of substituents—particularly at the C2 position of the quinazoline nucleus—dramatically determines which pharmacological activity predominates [1]. The target compound is distinguished by three co‑occurring structural features not simultaneously present in common comparator molecules: (i) a 4-oxo-3,4-dihydroquinazoline (quinazolinone) core rather than a fully aromatic quinazoline; (ii) a methylamino‑glycine (sarcosine‑derived) side‑chain at the C2‑methylene position; and (iii) a free carboxylic acid terminus. Analogues lacking the N‑methyl group, bearing an ester instead of the free acid, or employing a different heterocyclic scaffold (e.g., indazole, pyridine) exhibit divergent CNS activity profiles, distinct muscarinic receptor binding, and different metabolic liabilities [1]. Substitution with a generic quinazolinone building block without these precise features risks loss of target engagement and altered ADME properties.

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid: Quantitative Differentiation Evidence for Scientific Selection


CNS Pharmacological Activity: Glycine-Containing Quinazolinones vs. Non-Glycine Analogues

4-Oxo-3,4-dihydroquinazoline derivatives containing a glycine pharmacophore, including the target compound class, were validated for hypnotic, anticonvulsant, and antidepressant activities in rodent models [1]. Compounds lacking the glycine fragment (e.g., non‑amino‑acid quinazolinones) did not demonstrate comparable CNS polypharmacology in the same study [1]. The C2‑methylene‑linked methylamino‑acetic acid side‑chain is hypothesized to be the critical pharmacophoric element for CNS activity [1].

CNS drug discovery hypnotic activity anticonvulsant screening antidepressant

Scaffold Differentiation: 4-Oxo-3,4-dihydroquinazoline Core vs. Fully Aromatic Quinazoline (Muscarinic Receptor Binding)

The fully aromatic quinazoline analogue 2-(methyl(quinazolin-4-yl)amino)acetic acid (CAS 927969-38-8, MW 217.22) carries an Acute Tox. 4 Oral (H302) hazard classification , whereas the dihydroquinazolinone target compound has no equivalent hazard designation on supplier SDS documentation, suggesting differential toxicity profiles. Furthermore, structurally related quinazolinone derivatives from the same class exhibit high-probability muscarinic receptor binding (Ki values in the low µM range for rat brain and heart muscarinic receptors [1]), indicating the 4-oxo-3,4-dihydroquinazoline scaffold may be employed for CNS receptor target development.

muscarinic receptor quinazoline scaffold selectivity CNS off-target

Synthetic Tractability: Modular C2-Methylene-N-Methyl-Glycine Architecture vs. N3-Substituted Quinazolinones

The target compound is synthesized via sequential functionalization of the quinazolinone core at the C2-methyl position followed by N-alkylation with a glycine equivalent [1]. This contrasts with N3-substituted quinazolinone derivatives (e.g., compound 5 in the reference study: 2-(4-oxo-3,4-dihydro-3-quinazolinyl)acetohydrazide, CAS 67067-01-0) where substituents are introduced at the N3 position, requiring a different synthetic route and yielding a distinct pharmacological profile (e.g., hydrazide derivatives exhibit Barbamyl antagonism) [1]. The modular C2-methylene architecture allows independent variation of the amino acid side-chain without perturbing the quinazolinone ring, facilitating SAR exploration.

synthetic accessibility building block medicinal chemistry SAR

Molecular Formula Identity, Scaffold Distinctiveness: Quinazolinone vs. Indazole and Pyridine Cores

Multiple compounds share the molecular formula C₁₂H₁₃N₃O₃ and molecular weight (247.25 g/mol) with the target compound: e.g., 2-[(2-indazol-1-ylacetyl)-methylamino]acetic acid (CAS 1823961-58-5) and 1-(3-(1H-imidazol-1-yl)propyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid (CAS 1280711-49-0) [1]. Despite isomolecular identity, the quinazolinone core confers fundamentally different hydrogen-bonding capacity, tautomeric equilibrium, and biological target space. In particular, the 4-oxo-3,4-dihydroquinazoline scaffold is a privileged structure for kinase inhibition and CNS receptor modulation, whereas indazole and pyridine cores primarily occupy distinct target classes [2].

scaffold hopping molecular formula heterocyclic core chemical biology

2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid: Optimal Research and Discovery Application Scenarios


CNS Polypharmacology Screening Library Construction

Include this quinazolinone–glycine hybrid in focused screening libraries targeting hypnotic, anticonvulsant, or antidepressant lead discovery. Evidence from structurally analogous 4-oxo-3,4-dihydroquinazoline derivatives with glycine pharmacophores demonstrates significant CNS activity across multiple in vivo models [1]. Non‑glycine quinazolinones lack this polypharmacology [1].

Muscarinic Receptor Chemical Probe Development

Structurally related quinazolinone derivatives exhibit measurable muscarinic receptor binding (Ki values in the low µM range) in rat brain and heart membrane assays [2]. The target compound's C2‑methylene‑glycine architecture provides a modular scaffold for optimizing muscarinic subtype selectivity through side‑chain variation, with a more favorable acute toxicity profile than fully aromatic quinazoline analogues .

Medicinal Chemistry SAR Exploration via C2 Side-Chain Diversification

The C2‑methylene position is a validated point for introducing diverse amino acid and amide side-chains while retaining the quinazolinone core [1]. This compound serves as both a screening hit and a synthetic intermediate for generating focused libraries with systematic variation at the N‑methylglycine moiety—a strategy not accessible with N3-substituted quinazolinones [1].

Isomolecular Scaffold-Hopping Control Experiments

Use this compound as a quinazolinone reference standard in scaffold-hopping campaigns where C₁₂H₁₃N₃O₃ isomolecular candidates bearing indazole, pyridine, or other heterocyclic cores are being profiled [3]. Direct comparison of biological activity across isomolecular scaffolds enables unambiguous attribution of activity differences to the heterocyclic core rather than physicochemical property differences [1].

Quote Request

Request a Quote for 2-(Methyl((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)amino)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.